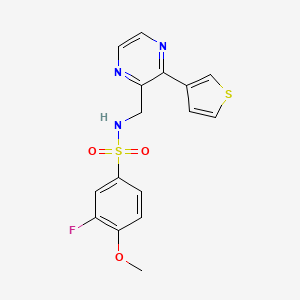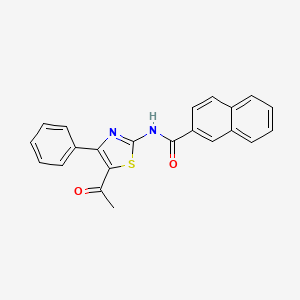![molecular formula C8H12Br3N3O4S B2663653 2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide CAS No. 2344677-58-1](/img/structure/B2663653.png)
2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide” is a compound with the CAS Number: 2253639-56-2 . It has a molecular weight of 406.9 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2.2BrH/c9-7-4-5 (1-2-11-7)3-6 (10)8 (12)13;;/h1-2,4,6H,3,10H2, (H,12,13);2*1H . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Neoglycolipids and Neoglycoproteins
One of the notable applications of related brominated and sulfonamide compounds is in the synthesis of neoglycolipids and neoglycoproteins. Magnusson et al. (1990) demonstrated the preparation of dibromoisobutyl (DIB) mono- to tetrasaccharide glycosides, which were used to synthesize artificial glycoproteins and glycoparticles. This methodology highlights the importance of such compounds in the field of glycoconjugate chemistry, where they serve as precursors for creating complex biomolecules with potential applications in biomedical research and therapeutics (Magnusson et al., 1990).
Development of Heterocyclic Compounds
Heterocyclic compounds, including those derived from brominated and sulfonamide precursors, have garnered attention for their diverse applications in drug development and organic synthesis. D’hooghe et al. (2005) explored the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines, demonstrating a novel approach to accessing functionalized sulfonamides and aminopropanes. This research underscores the versatility of such compounds in creating functionalized molecules with potential pharmacological activities (D’hooghe et al., 2005).
Anticancer and Antimicrobial Agents
Compounds structurally related to "2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid; dihydrobromide" have been investigated for their potential anticancer and antimicrobial properties. Mansour et al. (2021) synthesized new 2-amino-3-cyanopyridine derivatives and assessed their anticancer activity, highlighting the ongoing search for novel therapeutics based on such molecular frameworks (Mansour et al., 2021). Furthermore, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents, demonstrating the broad applicability of these compounds in developing new drugs (Darwish et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O4S.2BrH/c9-7-3-5(1-2-11-7)17(15,16)12-4-6(10)8(13)14;;/h1-3,6,12H,4,10H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUGTMQETFTKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)NCC(C(=O)O)N)Br.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

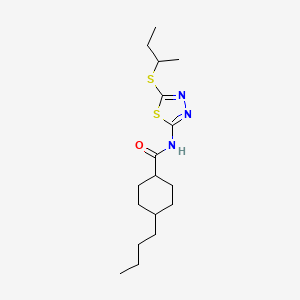
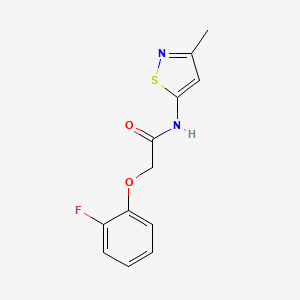
![1-[3,3-Dimethyl-2-(thiophen-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2663572.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)
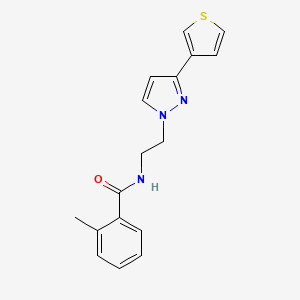

![(E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2663582.png)
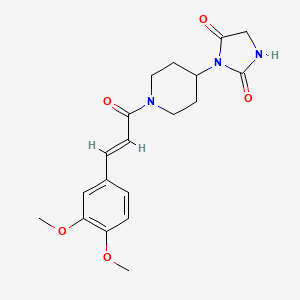
![ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2663585.png)
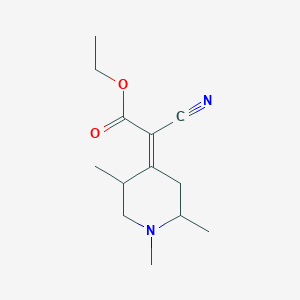
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)
